3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

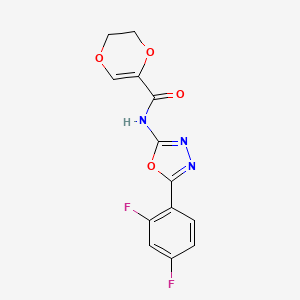

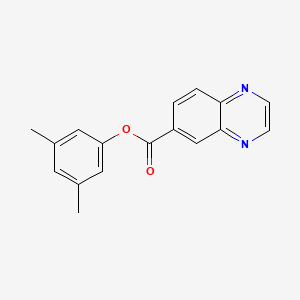

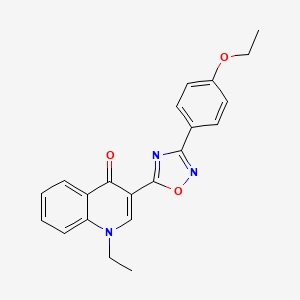

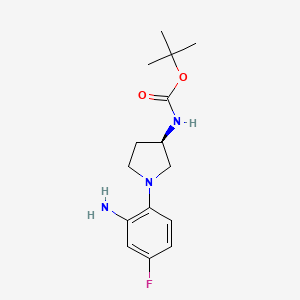

“3-(Pyridin-2-ylsulfanyl)propan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 117367-28-9 . It has a molecular weight of 241.18 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound has a melting point of 184-186°C . It is a powder at room temperature and is typically stored under normal conditions .Aplicaciones Científicas De Investigación

Arylmethylidenefuranones: Reactions with C- and N-Nucleophiles

Arylmethylidenefuranones react with various nucleophilic agents to yield a broad range of compounds, indicating the potential for diverse chemical applications. The reaction direction is influenced by the reagents' structure, nucleophilic agent strength, and reaction conditions, leading to the production of compounds like amides, benzofurans, and thiadiazoles (Kamneva et al., 2018).

Chemistry and Properties of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine

These compounds are notable for their broad chemical properties and applications, including spectroscopic properties, magnetic properties, biological, and electrochemical activities. They serve as ligands in complex compounds, highlighting their importance in various fields of chemistry (Boča et al., 2011).

Analysis of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine and Its Metabolites

2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), a carcinogenic substance, undergoes bioactivation leading to DNA binding. Its analysis, especially of its metabolites, is crucial for understanding its biological effects. Liquid chromatography coupled with mass spectrometry is highlighted as the preferred method for sensitive, qualitative, and quantitative analysis (Teunissen et al., 2010).

PFAS Removal by Amine-Functionalized Sorbents

Amine-containing sorbents offer a promising approach to PFAS control in water treatment. The removal mechanism involves electrostatic and hydrophobic interactions, and sorbent morphology. This signifies the role of amine-functionalized materials in environmental applications (Ateia et al., 2019).

Synthesis of Pyridines and (iso)Quinolines Using Propargylic Alcohols

Propargylic alcohols, due to their distinct reactivity, serve as building blocks in synthesizing important structures in medicinal chemistry, including pyridines and quinolines. This review emphasizes the strategies employing propargylic alcohols in synthesizing these heterocycles, indicating their significance in drug discovery and organic synthesis (Mishra et al., 2022).

Functional Chemical Groups in CNS Drug Synthesis

Heterocycles with heteroatoms like nitrogen and sulfur are highlighted for their potential in synthesizing CNS active drugs. Compounds with these functional groups may exhibit diverse CNS effects, indicating their importance in pharmaceutical chemistry (Saganuwan, 2017).

Oxidants Reacting with Drinking Water Contaminants

The review discusses the by-products formed when strong oxidants like chlorine and ozone react with drinking water contaminants. It emphasizes the importance of minimizing impurities in water before adding oxidizing agents, indicating the role of amine/amide reactions in by-product formation (Rice & Gomez-Taylor, 1986).

Biogenic Amines in Fish and Nitrosamine Formation

This paper focuses on the significant roles of biogenic amines in fish safety, quality determination, and nitrosamine formation. Understanding these relationships is crucial for elucidating the mechanism of scombroid poisoning and ensuring the safety of fish products (Bulushi et al., 2009).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

3-pyridin-2-ylsulfanylpropan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2S.2ClH/c9-5-3-7-11-8-4-1-2-6-10-8;;/h1-2,4,6H,3,5,7,9H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSSSRZKFDPZPLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SCCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{6-Chloro-4-[(4-propoxybenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2554614.png)

![2-iodo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2554621.png)